Product packaging for cis-3-Hexenyl levulinate(Cat. No.:CAS No. 85554-70-7)

cis-3-Hexenyl levulinate

Cat. No.: B1629231
CAS No.: 85554-70-7
M. Wt: 198.26 g/mol
InChI Key: WVABNTSULPSDJL-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3-Hexenyl levulinate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3 B1629231 cis-3-Hexenyl levulinate CAS No. 85554-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85554-70-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 4-oxopentanoate

InChI

InChI=1S/C11H18O3/c1-3-4-5-6-9-14-11(13)8-7-10(2)12/h4-5H,3,6-9H2,1-2H3/b5-4-

InChI Key

WVABNTSULPSDJL-PLNGDYQASA-N

SMILES

CCC=CCCOC(=O)CCC(=O)C

Isomeric SMILES

CC/C=C\CCOC(=O)CCC(=O)C

Canonical SMILES

CCC=CCCOC(=O)CCC(=O)C

Other CAS No.

85554-70-7

Origin of Product

United States

Preamble: the Scientific Significance of Cis 3 Hexenyl Levulinate Within Contemporary Chemical Research

Interdisciplinary Importance of Bio-based Esters in Green Chemistry

The global push towards sustainability has placed immense importance on developing chemicals from renewable resources, moving away from a petrochemical-based economy. Bio-based esters are at the forefront of this transition, serving as greener alternatives in numerous applications. chemistryforsustainability.org These compounds are derived from natural sources such as agricultural crops rich in carbohydrates, which can be fermented into alcohols and organic acids. chemistryforsustainability.org The principles of green chemistry, which aim to design safer and more efficient chemical processes, are central to the production and use of these esters. acs.org

A key advantage of bio-based esters is their enhanced biodegradability and lower toxicity compared to many conventional solvents and chemicals. chemistryforsustainability.orgresearchgate.net Research in this field actively pursues the use of enzymatic catalysts, such as lipases, and other heterogeneous catalysts for ester synthesis. rsc.orgresearchgate.net These biocatalytic methods often operate under milder conditions, reduce waste, and allow for the use of renewable feedstocks, thus aligning with multiple principles of green chemistry. researchgate.netrsc.org The development of bio-based esters extends across various sectors, including the creation of sustainable surfactants, solvents, and specialty chemicals for personal care products. researchgate.net

Foundational Role of Levulinate Esters as Platform Chemicals

Levulinic acid is recognized by the United States Department of Energy as one of the top promising bio-based platform chemicals. scispace.comaimspress.comrsc.org It is readily produced from the acid-catalyzed hydrolysis of lignocellulosic biomass. scispace.comaimspress.com The true value of levulinic acid as a platform molecule is realized through its conversion into a diverse array of derivatives, with levulinate esters being among the most significant. scispace.comresearchgate.net

Levulinate esters are synthesized via the esterification of levulinic acid with various alcohols. researchgate.net These esters have garnered considerable attention for their wide-ranging applications:

Biofuels and Fuel Additives : Short-chain levulinates, such as ethyl levulinate and methyl levulinate, are explored as oxygenated fuel additives for both gasoline and diesel to improve performance and reduce emissions. aimspress.comresearchgate.netmdpi.com Long-chain levulinate esters are also being developed as they share structural similarities with biodiesel and offer improved energy density and hydrophobicity. rsc.org

Green Solvents : Due to their favorable properties, levulinate esters are considered viable green solvents for various chemical processes. researchgate.net

Chemical Intermediates : They serve as precursors for the synthesis of other valuable chemicals, including polymers, plasticizers, and pharmaceuticals. scispace.comrsc.orgresearchgate.net For instance, levulinate diesters have shown excellent performance as bio-based plasticizers for polymers like PVC and PLA. researchgate.net

Flavors and Fragrances : Certain levulinate esters are used in the flavor and fragrance industries. scispace.comresearchgate.net

The production of levulinate esters is a major focus of green chemistry research, with an emphasis on developing efficient and reusable heterogeneous catalysts to replace traditional mineral acids, thereby creating cleaner and more sustainable manufacturing processes. researchgate.netresearchgate.netmdpi.com

Ecological and Industrial Relevance of cis-3-Hexenyl Derived Volatiles

The cis-3-hexenyl moiety of the target compound is derived from cis-3-hexenol, a member of a class of compounds known as Green Leaf Volatiles (GLVs). acs.org GLVs are C6 alcohols, aldehydes, and esters that are responsible for the characteristic "green" scent of freshly cut grass and damaged plant leaves. acs.orgnih.gov In nature, these compounds play a crucial ecological role as signaling molecules. Plants release GLVs in response to mechanical damage or herbivore attacks to initiate defense responses, repel pests, or attract the natural enemies of those pests. foreverest.netmdpi.com

This potent and universally recognized "green" aroma has made cis-3-hexenol and its derivatives highly valuable in industry. The primary applications are:

Fragrance Industry : cis-3-Hexenyl esters, such as cis-3-hexenyl acetate (B1210297) (leaf acetate) and cis-3-hexenyl butyrate (B1204436), are indispensable top notes in perfumery for creating fresh, natural, and fruity aromas in fine fragrances and consumer products like soaps and shampoos. foreverest.netarogreen.commanekancor.com

Flavor Industry : These compounds are used to impart fresh and fruity notes in a variety of food products, including beverages and confectioneries, enhancing flavors like apple, pear, and strawberry. foreverest.netarogreen.comthegoodscentscompany.com

The synthesis of these volatiles can be achieved through various methods, including the esterification of cis-3-hexenol, which itself can be isolated from natural sources like mint oil or produced synthetically. foreverest.netmanekancor.com Enzymatic processes are also being explored for a greener synthesis of these valuable esters. chemicalbook.com

Scope and Objectives of Academic Inquiry into cis-3-Hexenyl Levulinate

The academic and industrial interest in this compound stems from its identity as a novel, fully bio-based specialty chemical that combines the sustainable credentials of levulinic acid with the high-value sensory profile of a green leaf volatile. Research into this specific compound is focused on several key areas:

Synthesis and Optimization : The primary objective is to develop efficient and green synthetic routes. This typically involves the esterification of levulinic acid with cis-3-hexenol. Research focuses on optimizing reaction conditions (temperature, molar ratios) and exploring various catalytic systems, including enzymatic catalysts like lipase (B570770) and recyclable heterogeneous acid catalysts, to maximize yield and process sustainability.

Physicochemical Characterization : A thorough analysis of the compound's physical and chemical properties is essential. This includes determining its molecular weight, boiling point, density, and refractive index, which are crucial for any potential application.

Sensory Profile Analysis : Given its components, a key area of investigation is its organoleptic properties. The objective is to describe its unique odor and flavor profile to determine its suitability for the fragrance and flavor industries. It is expected to possess a complex profile combining the green, fruity notes of the cis-3-hexenyl group with potential undertones from the levulinate structure.

Application Exploration : Research aims to identify and validate potential applications. Beyond flavors and fragrances, its structure suggests it could be evaluated as a specialty bio-based plasticizer, coalescing agent, or a unique green solvent, leveraging the properties of both of its constituent parts.

The study of this compound provides a clear example of how the principles of green chemistry can be applied to create novel, high-performing molecules from renewable feedstocks.

Data Tables

Table 1: Physicochemical Properties of this compound and Parent Molecules

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound85554-70-7C₁₁H₁₈O₃198.26
Levulinic Acid123-76-2C₅H₈O₃116.12
cis-3-Hexen-1-ol (B126655)928-96-1C₆H₁₂O100.16

Source: nist.govlabshake.com

Biogenic Pathways and Natural Occurrence of Cis 3 Hexenyl and Levulinate Precursors

Biosynthesis of Green Leaf Volatiles (GLVs) from Alkenes in Plants

Green leaf volatiles (GLVs) are a group of C6 compounds, including aldehydes, alcohols, and their esters, that are responsible for the characteristic "green" aroma of freshly cut grass and many fruits and vegetables. mdpi.com These compounds are synthesized in higher plants through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage caused by herbivores, pathogens, or mechanical stress. mdpi.compnas.orgoup.com

Enzymatic Cascades for (Z)-3-Hexen-1-ol Production via the Lipoxygenase/Hydroperoxide Lyase (LOX/HPL) Pathway

The biosynthesis of (Z)-3-hexen-1-ol, a key precursor for many GLV esters, begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid, from plant cell membranes. uliege.beresearchgate.net This process is initiated by lipases upon tissue disruption. uliege.be The subsequent steps are catalyzed by a cascade of enzymes:

Lipoxygenase (LOX): This enzyme catalyzes the addition of molecular oxygen to α-linolenic acid at position 13, forming 13-hydroperoxy-linolenic acid (13-HPOT). researchgate.netresearchgate.net In maize, a specific 13-lipoxygenase, LOX10, is dedicated to the production of 13-HPOT for GLV synthesis. mdpi.com

Hydroperoxide Lyase (HPL): The 13-HPOT is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, at the C12-C13 bond. oup.comresearchgate.net This reaction yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. researchgate.net The type of C6-aldehyde produced depends on the substrate; for instance, HPL action on 13-hydroperoxy-octadecadienoic acid (HPOD) results in hexanal. sci-hub.se

Alcohol Dehydrogenase (ADH): Finally, (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol (leaf alcohol) by an alcohol dehydrogenase. mdpi.comuliege.be

This enzymatic pathway allows for the rapid production of GLVs upon plant injury, serving as a defense mechanism. pnas.orgoup.com

Diversification of C6-Alcohols and Their Ester Derivatives in Plant Matrices

The C6 aldehydes and alcohols produced through the LOX/HPL pathway can be further modified to create a diverse array of volatile esters. mdpi.com This diversification is primarily achieved through the action of alcohol acyltransferases (AATs), which catalyze the esterification of C6-alcohols with various acyl-CoAs.

One of the most common and well-studied GLV esters is (Z)-3-hexenyl acetate (B1210297) (leaf ester), which is formed from the condensation of (Z)-3-hexen-1-ol and acetic acid. researchgate.netnih.gov This reaction is catalyzed by an acetyl-CoA: (Z)-3-hexen-1-ol acetyltransferase (CHAT). nih.gov (Z)-3-hexenyl acetate is a significant contributor to the aroma of many fruits and is emitted by plants in response to herbivory. nih.govacs.org

Besides acetate esters, other C6-ester derivatives are found in various plant species. For example, (Z)-3-hexenyl cis-3-hexenoate has been identified in green and black tea, as well as gardenia absolute. foodb.cathegoodscentscompany.com The formation of these esters involves the transfer of different acyl groups to (Z)-3-hexen-1-ol, contributing to the unique aromatic profiles of different plants. The biosynthesis of these esters, like (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate, is crucial for the flavor quality of fruits like apricots. frontiersin.org

Derivation of Levulinic Acid from Lignocellulosic Biomass Feedstocks

Levulinic acid is recognized by the U.S. Department of Energy as one of the top 12 promising bio-based platform chemicals. aidic.itmdpi.commdpi.com It is a versatile chemical that can be produced from the acid-catalyzed treatment of C6 sugars derived from lignocellulosic biomass. mdpi.comresearchgate.net

Hydrolytic and Catalytic Conversion Strategies for Biomass Valorization to Levulinic Acid

The production of levulinic acid from lignocellulosic biomass typically involves a multi-step process that begins with the hydrolysis of cellulose (B213188) and hemicellulose into their constituent sugars. sci-hub.stmdpi.com

The general reaction pathway is as follows:

Hydrolysis of Cellulose: Cellulose, a major component of lignocellulosic biomass, is hydrolyzed into glucose. frontiersin.org This step is often catalyzed by acids. mdpi.comfrontiersin.org

Isomerization of Glucose: Glucose is then isomerized to fructose. mdpi.comfrontiersin.org

Dehydration of Fructose: Fructose is dehydrated to form 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comfrontiersin.org

Rehydration of HMF: Finally, HMF is rehydrated to produce levulinic acid and formic acid in equimolar amounts. frontiersin.orgncsu.edu

Various catalytic systems have been developed to optimize the yield of levulinic acid. These include:

Homogeneous Catalysts: Strong Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used. aidic.itmdpi.com

Heterogeneous Catalysts: To overcome issues with separation and recycling of homogeneous catalysts, solid acid catalysts such as zeolites, sulfonated carbons, and metal oxides have been investigated. mdpi.comrsc.org For instance, chromium chloride (CrCl₃) has shown high catalytic activity, achieving a levulinic acid yield of 67 mol%. nih.gov

Biphasic Solvent Systems: These systems can enhance the yield of levulinic acid by promoting its extraction into an organic phase as it is formed, thus preventing degradation. frontiersin.orgresearchgate.net A yield of 59.24% was achieved using Amberlyst-15 as a catalyst in a GVL/H₂O biphasic system. frontiersin.orgresearchgate.net

The choice of biomass feedstock also influences the yield of levulinic acid. Materials with a high content of six-carbon sugars are preferred. google.com Various agricultural residues like corn stover, rice straw, and tobacco stalks have been successfully used for levulinic acid production. scielo.brbohrium.com

Table 1: Levulinic Acid Yields from Various Biomass and Catalytic Systems

Feedstock Catalyst Temperature (°C) Reaction Time Levulinic Acid Yield Reference(s)
Cellulose CrCl₃ 200 180 min 67 mol% nih.gov
Cellulose Amberlyst-15 in GVL/H₂O 200 180 min 59.24% frontiersin.orgresearchgate.net
Cellulose NbOPO₄/HZSM-5 in MSH/MIBK - - 94.0% rsc.org
Bamboo Meal Multifunctional sulfonated humins - - 45.6 mol% acs.org
Sugarcane Bagasse H₂SO₄ 190 75 min 60.5 ± 2.1 mol% andrews.edu
Rice Husk H₂SO₄ 190 75 min 65.2 ± 2.9 mol% andrews.edu
Soybean Straw H₂SO₄ 190 75 min 61.5 ± 4.0 mol% andrews.edu
Poplar Sawdust HCl 200 1 h 45.8% scielo.br
Paper Sludge HCl 200 1 h 50% scielo.br
Rice Straw HCl 180 2 h 51% scielo.br

Metabolic Engineering Approaches for Biorenewable Levulinic Acid Production

While chemical conversion is the primary method for levulinic acid production, there is growing interest in developing microbial-based processes. researchgate.netresearchgate.net Metabolic engineering of microorganisms offers a potential route for the biosynthesis of levulinic acid from renewable feedstocks like glucose.

Researchers have successfully engineered strains of Escherichia coli and Pseudomonas putida for this purpose. jmb.or.krfrontiersin.orgnih.gov For example, engineered P. putida KT2440 has been developed to produce levulinic acid from glucose. nih.gov This was achieved by introducing genes from the shikimate and β-ketoadipic acid pathways and deleting genes that would otherwise consume the levulinic acid produced. nih.gov

Furthermore, microorganisms can be engineered to utilize levulinic acid as a carbon source to produce other valuable chemicals. researchgate.netfrontiersin.orggoogle.comnih.gov For instance, engineered P. putida has been used to convert levulinic acid into propionic acid. frontiersin.org The lva operon in P. putida, which is involved in the catabolism of levulinic acid, has been a key target for genetic modification to either enhance the accumulation of levulinic acid or to channel it towards the synthesis of other products. researchgate.netresearchgate.net

Although still in the early stages, metabolic engineering presents a promising alternative to traditional chemical methods for producing levulinic acid, potentially offering a more sustainable and environmentally friendly process. researchgate.netresearchgate.net

Synthetic Methodologies and Chemical Transformation Pathways of Cis 3 Hexenyl Levulinate

Esterification of Levulinic Acid with (Z)-3-Hexen-1-ol

The direct esterification of levulinic acid with (Z)-3-hexen-1-ol is the most conventional method for producing cis-3-hexenyl levulinate. This reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of (Z)-3-hexen-1-ol, typically in the presence of an acid catalyst to increase the reaction rate. The choice of catalyst, whether heterogeneous or homogeneous, significantly influences the reaction's efficiency, selectivity, and environmental impact.

Heterogeneous Catalytic Systems for Sustainable Ester Synthesis

Heterogeneous catalysts are favored for their significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and pollution issues compared to their homogeneous counterparts. researchgate.net The development of robust and highly active solid acid catalysts is a key area of research for the sustainable production of levulinate esters.

A variety of solid acid catalysts have been effectively employed for the esterification of levulinic acid.

Lewis Acidic Metal Salts: Hydrated metal salts, such as aluminum chloride hexahydrate (AlCl₃·6H₂O), have demonstrated high catalytic activity in the esterification of levulinic acid with various alcohols. mdpi.commdpi.com These catalysts can be effective even under mild conditions and can also act as dehydrating agents, trapping the water produced during the reaction and shifting the equilibrium towards the product side. mdpi.com The catalytic activity is attributed to the formation of hydronium species from aquo-alcohol complexes of the metal ion, which act as strong Brønsted acids. mdpi.com

Brønsted Acidic Resins: Ion-exchange resins, such as Amberlyst-15, are widely used solid acid catalysts for esterification. frontiersin.orgnih.gov These sulfonic acid-functionalized polystyrene resins possess strong Brønsted acid sites that effectively catalyze the reaction. nih.govresearchgate.net They have been successfully used in flow reactors, allowing for continuous production and minimizing waste, achieving high levulinic acid conversion rates. frontiersin.orgresearchgate.net

Supported Phosphotungstic Acids (PTA): Heteropolyacids (HPAs), particularly phosphotungstic acid, are known for their strong Brønsted acidity. researchgate.net When supported on high-surface-area materials like bamboo activated carbon, zeolites, or silica, they form highly active and stable heterogeneous catalysts. nih.govresearchgate.netbohrium.comchinatungsten.com Supporting the HPA enhances its thermal stability and selectivity, making it a reusable and efficient catalyst for producing various esters. chinatungsten.com For instance, 12-tungstophosphoric acid supported on silicalite-1 zeolite has been reported to achieve a 93% yield of butyl levulinate. researchgate.net

Table 1: Performance of Various Acid Catalysts in Levulinic Acid Esterification

Catalyst TypeSpecific CatalystAlcoholTemperature (°C)Time (h)Conversion/YieldReference
Lewis Acidic Metal SaltAlCl₃·6H₂O1-Hexanol952492.5% Conversion mdpi.com
Brønsted Acidic ResinAmberlyst-15n-Butanol124-97% Conversion frontiersin.org
Supported HPAPhosphomolybdic acid/ZSM-51-Butanol90888% Conversion researchgate.net
Supported HPAH₄SiW₁₂O₄₀ (organic salt)Ethanol--98.6% Conversion researchgate.net

Research continues to push the boundaries of catalyst design, leading to the development of advanced materials with superior catalytic properties.

Functionalized Graphene Oxide (GO): Graphene oxide, with its oxygen-containing functional groups (epoxy, hydroxyl, carboxylic acid), acts as an efficient, metal-free, solid acid carbocatalyst for esterification. rsc.orgresearchgate.netthieme-connect.com Its acidity can be further enhanced by functionalization with sulfonic acid groups (SO₃H). repec.orgacs.org Sulfonated GO has been used to catalyze the esterification of levulinic acid, demonstrating high conversion (97%) and excellent reusability over multiple cycles. repec.orgacs.org

Zeolites: These crystalline aluminosilicates are widely used as solid acid catalysts due to their well-defined pore structures, high surface area, and tunable acidity. mdpi.com The catalytic activity of zeolites in levulinic acid esterification is influenced by pore size, porous structure, and acid site density. researchgate.netmdpi.com The order of activity for n-butyl levulinate synthesis was found to be H-BEA > H-Y > H-ZSM-5 > H-MOR. researchgate.netmdpi.com Zeolite H-BEA was identified as a highly efficient catalyst, achieving 82.2% conversion of levulinic acid with 100% selectivity to n-butyl levulinate. researchgate.net Modifying zeolites to create hierarchical structures with mesopores can improve diffusion and access to active sites, further enhancing catalytic performance. mdpi.combohrium.combohrium.com

Mesoporous Silica Materials: Materials like MCM-41, when functionalized with metal atoms such as tin (Sn), become highly active catalysts for esterification. ssl-link.jpnih.govnih.gov The incorporation of Sn into the MCM-41 framework creates both Brønsted and Lewis acid sites, significantly increasing the material's acidity and catalytic activity. ssl-link.jpnih.gov SnMCM-41 has shown promising results in the esterification of levulinic acid with various alcohols, achieving high conversion rates (up to 90.1% with methanol). ssl-link.jpnih.gov

Table 2: Performance of Advanced Solid Acid Catalysts in Levulinic Acid Esterification

Homogeneous Catalysis for High-Yield Production

While heterogeneous catalysis is preferred for sustainability, homogeneous catalysts are still widely studied and used, often achieving high product yields. researchgate.net Traditional homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. researchgate.netresearchgate.netgoogle.com These catalysts are low-cost and highly effective but suffer from drawbacks such as equipment corrosion, environmental pollution, and difficult product separation. researchgate.netmdpi.comchinatungsten.com

More advanced homogeneous systems include metal salts and complexes. For example, iron(III) acetylacetone (B45752) has been reported to yield 95% ethyl levulinate under mild conditions (70°C). frontiersin.orgnih.gov Similarly, aluminum chloride hexahydrate (AlCl₃·6H₂O) acts as a highly effective homogeneous catalyst for producing levulinate esters, with its activity being comparable to that of conventional mineral acids. mdpi.com

Process Intensification and Reaction Engineering for Optimized this compound Yields

Optimizing reaction conditions and employing process intensification techniques are crucial for maximizing the yield of this compound and making the synthesis economically viable. Key parameters that are often optimized include reaction temperature, catalyst loading, and the molar ratio of reactants. researchgate.netbohrium.combiofueljournal.com

Furthermore, studies have shown that optimizing the molar ratio of alcohol to levulinic acid can significantly impact conversion. researchgate.netbiofueljournal.com While a large excess of alcohol can drive the reaction forward, it can also complicate downstream separation. Therefore, finding the optimal ratio is a key aspect of reaction engineering for this process. biofueljournal.com

Enzymatic Biosynthesis of cis-3-Hexenyl Esters from Precursors

An alternative, green approach to synthesizing cis-3-hexenyl esters is through enzymatic catalysis. This method utilizes enzymes, primarily lipases and alcohol acyltransferases (AATs), to catalyze the esterification reaction under mild conditions. researchgate.netnih.gov

The biosynthesis of "green notes," which include C6-alcohols like (Z)-3-hexen-1-ol and their corresponding esters, originates from the degradation of fatty acids such as linoleic and linolenic acid. nih.govgoogle.com This pathway involves several enzymatic steps:

Lipoxygenase catalyzes the formation of a hydroperoxide from the fatty acid. google.com

Hydroperoxide lyase then cleaves the hydroperoxide to produce C6-aldehydes (e.g., cis-3-hexenal). google.comresearchgate.net

Alcohol dehydrogenase reduces the aldehyde to the corresponding alcohol, (Z)-3-hexen-1-ol. nih.gov

Finally, an Alcohol Acyltransferase (AAT) catalyzes the esterification of (Z)-3-hexen-1-ol with an acyl-CoA donor (like acetyl-CoA) to form the cis-3-hexenyl ester. nih.govresearchgate.net

Direct enzymatic esterification using isolated enzymes is also a well-established method. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym 435), are highly effective for synthesizing various flavor esters, including cis-3-hexenyl acetate (B1210297). researchgate.netresearchgate.net High yields (>90%) have been achieved in both organic solvents and solvent-free systems, the latter being more economical for industrial scale-up. researchgate.net The reaction involves the direct esterification of (Z)-3-hexen-1-ol with a carboxylic acid. Removing the water byproduct, for example with molecular sieves, can further enhance the conversion. researchgate.net

Table 3: Enzymatic Synthesis of cis-3-Hexenyl Esters

EnzymeSpecific EnzymeSubstratesSystemYieldReference
LipaseNovozym 435(Z)-3-hexen-1-ol, Acetic AcidSolvent-free>90% researchgate.net
LipaseNovozym 435(Z)-3-hexen-1-ol, Acetic Acidn-Hexane94% researchgate.net
Alcohol AcyltransferaseCHAT from Arabidopsis(Z)-3-hexen-1-ol, Acetyl-CoAIn-vitro- nih.gov

Lipase-Mediated Transesterification and Esterification

The enzymatic synthesis of esters, including this compound, represents a green alternative to traditional chemical methods. researchgate.net Lipases (EC 3.1.1.3) are particularly effective biocatalysts for this purpose due to their high selectivity, mild reaction requirements, and stability in organic solvents. nih.govresearchgate.net The synthesis can be achieved through two primary lipase-catalyzed reactions: direct esterification of cis-3-hexenol with levulinic acid, or transesterification.

Direct Esterification: This is the most straightforward enzymatic route, where cis-3-hexenol and levulinic acid are directly reacted in the presence of a lipase. The reaction involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol.

Reaction Mechanism: The kinetic behavior of lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. science.gov In this mechanism, the enzyme first reacts with the acyl donor (levulinic acid) to form an acyl-enzyme complex, releasing water. Subsequently, the alcohol (cis-3-hexenol) reacts with this complex to form the ester and regenerate the free enzyme. However, competitive inhibition by either substrate can occur. science.gov

Lipase Selection: Various lipases have been successfully used for ester synthesis. Lipase B from Candida antarctica (CALB), often in its immobilized form as Novozym 435, is one of the most widely used and efficient enzymes for producing levulinate esters and other flavor esters. nih.govnih.govmdpi.com Other lipases, such as those from Pseudomonas cepacia and Candida rugosa, have also been employed for similar esterification reactions. nih.govscience.gov

Transesterification: An alternative to direct esterification is transesterification (or alcoholysis), where an existing ester of levulinic acid (e.g., methyl levulinate or ethyl levulinate) reacts with cis-3-hexenol. science.govnih.gov This method can sometimes offer advantages, such as avoiding the production of water, which can lead to hydrolysis and reduce yield. science.gov Vinyl esters are often used as acyl donors in transesterification reactions to achieve nearly irreversible reactions, driving the equilibrium towards the product. nih.gov

Research on the synthesis of structurally similar esters provides insight into the probable conditions for producing this compound. For instance, the lipase-catalyzed synthesis of n-butyl levulinate has been achieved with high yields using CALB at temperatures around 50°C in solvents like tert-butyl methyl ether or cyclohexane. mdpi.com Similarly, the enzymatic synthesis of cis-3-hexenyl acetate has been optimized using Lipozyme 435 at 40°C. chemicalbook.com

Table 1: Typical Parameters for Lipase-Catalyzed Synthesis of Levulinate Esters

Parameter Typical Value/Condition Rationale/Effect Source(s)
Enzyme Candida antarctica Lipase B (CALB) High activity and stability for esterification. nih.gov, mdpi.com
Reaction Type Direct Esterification or Transesterification Choice depends on substrate availability and desired equilibrium shift. science.gov, nih.gov
Temperature 40 - 70 °C Balances reaction rate with enzyme thermal stability. mdpi.com, chemicalbook.com, mdpi.com
Solvent Hexane, Cyclohexane, t-Butyl methyl ether Hydrophobic, aprotic solvents generally enhance lipase activity. mdpi.com
Substrate Ratio 1:1 to 1:4 (Acid:Alcohol) An excess of one substrate can shift equilibrium but may cause inhibition. aidic.it, mdpi.com
Water Removal Molecular sieves, vacuum Prevents reverse reaction (hydrolysis) in esterification. science.gov

Biocatalyst Immobilization and Performance Enhancement

While free enzymes can be used, their industrial application is often limited by poor stability, difficult recovery, and lack of reusability. qub.ac.ukmdpi.com Biocatalyst immobilization addresses these challenges by confining the enzyme to a solid support material, which significantly lowers the environmental and economic impact of the enzymatic process. qub.ac.ukelsevier.com

Immobilization can enhance enzyme performance by:

Improving Stability: The support matrix protects the enzyme from denaturation caused by temperature, pH, or organic solvents. qub.ac.uk

Enabling Continuous Processes: Immobilized enzymes are well-suited for use in packed-bed or flow reactors, allowing for continuous industrial production. qub.ac.uk

Immobilization Techniques: Several methods are used to immobilize lipases, each with distinct advantages.

Adsorption: This is a simple method based on physical interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the support. mdpi.com Materials like macroporous acrylic resins (e.g., Lewatit VP OC 1600, the support for Novozym 435) are common. mdpi.com

Covalent Bonding: This involves the formation of strong covalent bonds between the enzyme and the support, providing robust attachment and minimizing enzyme leaching. qub.ac.uk

Entrapment: The enzyme is physically trapped within the porous network of a polymer or gel matrix as it is formed. qub.ac.uk This method is advantageous as it does not require direct modification of the protein. qub.ac.uk

Carrier-Free Immobilization: This involves creating cross-linked enzyme aggregates (CLEAs), which results in a highly concentrated and stable catalyst preparation without a separate support material.

Support Materials: The choice of support material is critical for the performance of the immobilized biocatalyst. Recent research has explored novel materials for lipase immobilization in levulinate ester synthesis.

Organosilica: A novel biocatalyst was prepared by immobilizing CALB on an organosilica material with a highly ordered 3D macroporous framework. This immobilized lipase demonstrated high yields (up to 91.14% for dodecyl levulinate) and better reusability over 9 cycles compared to commercial Novozym 435. nih.gov

Nanomaterials: Lipase from Thermomyces lanuginosus was physically anchored to tartaric acid-coated magnetic nanoparticles (AgAu-Fe3O4@TA). aidic.it This nano-biocatalyst achieved a 90% conversion for ethyl levulinate synthesis and could be easily recovered using a magnet. aidic.it Carbon nanotubes (CNTs) combined with PTFE have also been used as a support for CALB, resulting in an ultra-fast synthesis of n-butyl levulinate (99% yield in 45 minutes). mdpi.com

Table 2: Comparison of Immobilization Strategies for Levulinate Ester Synthesis

Support Material Immobilization Method Key Performance Enhancement Source
Macroporous Acrylic Resin Adsorption Standard for commercial biocatalysts like Novozym 435. mdpi.com
3D Macroporous Organosilica Covalent Bonding/Adsorption Enhanced reusability and stability compared to commercial options. nih.gov
Magnetic Nanoparticles Physical Adsorption Easy magnetic separation and high conversion rates. aidic.it
PTFE-Carbon Nanotubes Adsorption Ultra-fast reaction times and high yields at room temperature. mdpi.com

Alternative Synthetic Routes from Bio-derived Platform Chemicals

A key aspect of green chemistry is the utilization of renewable resources. Both precursors for this compound can be sourced from biomass, providing a fully bio-based synthetic pathway. frontiersin.orgbiofueljournal.com

Levulinic Acid from Lignocellulosic Biomass: Levulinic acid is recognized as a top-tier platform chemical derivable from biomass. biofueljournal.comresearchgate.net The primary route involves the acid-catalyzed hydrolysis of C6 sugars (hexoses) found in cellulose (B213188). researchgate.net

Hydrolysis of Cellulose: Lignocellulosic biomass (e.g., wood, agricultural residues) is first treated to separate cellulose. biofueljournal.com

Dehydration to HMF: Cellulose is hydrolyzed to glucose, which is then dehydrated in the presence of an acid catalyst to form 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net

Rehydration to Levulinic Acid: HMF is subsequently rehydrated, leading to the formation of levulinic acid and formic acid as a co-product. google.com

An alternative pathway exists from C5 sugars (pentoses) in hemicellulose, which are first converted to furfural (B47365). The furfural can then be transformed into furfuryl alcohol, which undergoes alcoholysis to yield levulinate esters directly or is converted to levulinic acid. frontiersin.orgresearchgate.net

cis-3-Hexenol from Plant Sources: cis-3-Hexenol, commonly known as leaf alcohol, is a naturally occurring compound responsible for the characteristic smell of freshly cut grass. It can be isolated from various plant essential oils. A significant commercial source is the fractional distillation of oil from Mentha arvensis (cornmint oil). manekancor.com The esterification of this natural cis-3-hexenol provides a bio-derived alcohol component for the final product. manekancor.com

By combining levulinic acid produced from lignocellulose with cis-3-hexenol isolated from plant oils, a sustainable and renewable route to this compound is established, reducing reliance on petrochemical feedstocks. researchgate.net

Chemoecological Roles and Biological Interactions Mediated by Cis 3 Hexenyl Levulinate and Analogs

Elucidation of cis-3-Hexenyl Moiety in Plant-Insect Chemical Ecology

The cis-3-hexenyl group is a fundamental component of a class of compounds released by plants, particularly in response to damage. These volatiles are crucial signals in the chemical communication networks that exist in various ecosystems.

When a plant is attacked by an herbivore, it doesn't remain a passive victim. It actively releases a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.govtandfonline.com These emissions are not just a consequence of tissue damage; they are often actively synthesized and serve as critical signals to the surrounding environment. nih.govoup.com The cis-3-hexenyl moiety is a common feature in many of these HIPVs, including cis-3-hexenyl acetate (B1210297). oup.comnih.gov The release of these C6 compounds, formed through the lipoxygenase (LOX)/lyase pathway, can be incredibly rapid, occurring within seconds to minutes of the initial damage. oup.comnih.gov

One of the remarkable functions of HIPVs containing the cis-3-hexenyl moiety is their ability to act as airborne signals, warning nearby plants of impending danger. tandfonline.comnih.gov This "plant-plant communication" can induce a state of heightened defense readiness, known as priming, or even directly trigger systemic acquired resistance (SAR). nih.govfrontiersin.orgresearchgate.net

When undamaged plants are exposed to these volatiles, such as cis-3-hexenyl acetate, they can be primed to respond more quickly and robustly to subsequent herbivore or pathogen attacks. nih.govfrontiersin.orgfrontiersin.org For instance, maize plants exposed to GLVs from neighboring plants showed an increased emission of sesquiterpenes upon being damaged themselves. nih.gov This priming effect has been documented in various plant species, including lima bean, blueberry, and poplar, where exposure to HIPVs from damaged neighbors led to enhanced protection against herbivores. nih.gov Specifically, cis-3-hexenyl acetate has been identified as a key signaling compound in this process, inducing transcriptional changes that prepare the plant's defense systems. nih.govthefrostlab.com This volatile-mediated priming is considered a cost-effective defense strategy, as plants only fully activate their defenses when an actual threat is present. researchgate.net

Research has shown that exposure to cis-3-hexenyl acetate can lead to a rapid accumulation of jasmonic acid (JA) and linolenic acid (LNA) in poplar leaves following herbivory, key components of the plant's defense signaling pathway. frontiersin.org This demonstrates a direct molecular link between the perception of the volatile cue and the activation of the plant's defensive machinery.

Table 1: Effects of cis-3-Hexenyl Moiety Containing Volatiles on Neighboring Plants

Plant SpeciesVolatile Compound(s)Observed EffectReference(s)
Maize (Zea mays)(Z)-3-hexenal, (Z)-3-hexen-1-ol, (Z)-3-hexenyl acetatePriming of HIPV emission nih.gov
Lima Bean (Phaseolus lunatus)HIPV blendInduction of resistance nih.gov
Blueberry (Vaccinium corymbosum)HIPV blendInduction of resistance nih.gov
Poplar (Populus)(Z)-3-hexenyl acetatePriming of defense genes and metabolites nih.govfrontiersin.org
Sweet Pepper (Capsicum annuum)(Z)-3-hexenol, (Z)-3-hexenyl acetate, other estersUpregulation of defense-related genes frontiersin.orgfrontiersin.org

The influence of the cis-3-hexenyl moiety extends beyond plant-plant communication, playing a crucial role in shaping the behavior of arthropods and mediating complex interactions across three trophic levels: the plant, the herbivore, and the herbivore's natural enemies. nih.govtandfonline.com

HIPVs containing the cis-3-hexenyl group act as a "cry for help," attracting the natural enemies of the attacking herbivores, such as predators and parasitoids. nih.govtandfonline.com This indirect defense mechanism is a cornerstone of tritrophic interactions. For example, the release of (Z)-3-hexenyl acetate is known to be attractive to a variety of natural enemies. mdpi.com Research has documented the attraction of parasitoids like Cotesia glomerata to cabbage plants emitting GLVs in response to herbivory. oup.com

The blend of volatiles is often crucial, and the presence of cis-3-hexenyl esters can significantly enhance the attractiveness of the chemical signature to natural enemies. cirad.fr For instance, a mixture containing β-ocimene, (Z)-3-hexenyl acetate, and other compounds was more attractive to the predatory mite Phytoseiulus persimilis than individual compounds alone. cirad.fr Synthetic versions of these compounds, including cis-3-hexenyl acetate, have been used in field studies to attract beneficial insects to crops, demonstrating their potential for use in biological control strategies. researchgate.net

In addition to attracting beneficial insects, volatiles with a cis-3-hexenyl moiety can also have direct negative effects on herbivores, acting as repellents or feeding deterrents. nih.govtandfonline.com This direct defense mechanism can help to reduce the amount of damage a plant sustains. For example, cotton plants treated with cis-jasmone, a compound that induces the release of volatiles including (Z)-3-hexenyl acetate, became repellent to the cotton aphid, Aphis gossypii. rothamsted.ac.uk

However, the effect of these volatiles on herbivores is not always straightforward. In some cases, the same compounds that repel one herbivore species may attract another. For instance, a blend of volatiles including cis-3-hexenyl acetate was found to be attractive to the Colorado potato beetle, Leptinotarsa decemlineata. nih.govnih.gov This highlights the context-dependent nature of these chemical signals and the specialization of insect responses.

The ability of insects to perceive and respond to volatiles like cis-3-hexenyl levulinate and its analogs is mediated by specialized olfactory receptor neurons (ORNs) located in their antennae. cas.cz These neurons express specific olfactory receptors (ORs) that bind to particular volatile compounds, triggering a neural signal that is then processed by the insect's brain, leading to a behavioral response. nih.govresearchgate.net

Studies have shown that different ORs are tuned to specific chemical cues. For example, in the moth Manduca sexta, specific ORNs show strong responses to aromatic esters like cis-3-hexenylbenzoate. cas.cz The evolution of these receptors is closely linked to the insect's ecology. For instance, in herbivorous Drosophilidae flies, the expansion and functional specialization of the Or67b gene family are associated with the ability to detect host-plant-specific volatiles. oup.combiorxiv.orgbiorxiv.org Research has demonstrated that specific ORs in these flies are activated by compounds such as cis-3-hexenyl butyrate (B1204436). oup.combiorxiv.org The specificity of these receptor-ligand interactions is fundamental to how insects distinguish between host and non-host plants, and how natural enemies locate their prey. cas.czresearchgate.net

Table 2: Insect Olfactory Responses to cis-3-Hexenyl Esters

Insect SpeciesCompoundReceptor/NeuronResponse TypeReference(s)
Manduca sextacis-3-HexenylbenzoateOlfactory Receptor NeuronActivation cas.cz
Scaptomyza flavacis-3-Hexenyl butyrateOr67b paralogsActivation oup.combiorxiv.org
Aphis gossypii(Z)-3-Hexenyl acetate (in blend)-Repellence rothamsted.ac.uk
Leptinotarsa decemlineatacis-3-Hexenyl acetate (in blend)-Attraction nih.govnih.gov
Cotesia glomerataGreen Leaf Volatiles (including cis-3-hexenyl esters)-Attraction oup.com

Role in Interplant Communication and Signaling within Plant Communities

Green Leaf Volatiles (GLVs), a class of compounds that includes this compound and its better-studied analogs like cis-3-hexenyl acetate, are pivotal in mediating plant-plant communication. oup.com These airborne chemical cues are released upon tissue damage, such as that caused by herbivore feeding or mechanical wounding, and serve as signals to neighboring plants. oup.commdpi.com This communication can activate or "prime" the defenses of undamaged plants, preparing them for potential future attacks. mdpi.comnih.gov

The release of GLVs like cis-3-hexenyl acetate functions as an early warning system within plant communities. thefrostlab.com When one plant is damaged, the emitted volatiles are detected by nearby plants, which can then initiate defensive measures. oup.commdpi.com This phenomenon, known as defense priming, does not necessarily involve the full-scale activation of defenses, which can be metabolically costly. Instead, the plant enters a state of readiness, allowing for a faster and more robust defensive response if it is subsequently attacked. nih.gov Research on hybrid poplar saplings demonstrated that exposure to cis-3-hexenyl acetate primed the plants for defense against gypsy moth larvae. nih.gov

Research FindingPlant Species StudiedSignaling CompoundObserved Effect on Neighboring Plants
Defense Gene Priming Hybrid Poplar (Populus sp.)cis-3-Hexenyl acetatePrimed transcripts of genes for oxylipin signaling and direct defenses. nih.gov
Phytohormone Priming Hybrid Poplar (Populus sp.)cis-3-Hexenyl acetateHigher concentrations of jasmonic acid and linolenic acid after subsequent herbivory. nih.gov
Volatile Release Priming Hybrid Poplar (Populus sp.)cis-3-Hexenyl acetatePrimed the release of terpene volatiles upon attack. nih.gov
Transcriptional Changes Maize (Zea mays)cis-3-Hexenyl acetateInduced transcriptional changes that prime oxylipin signaling and resistance. thefrostlab.com

Phytophysiological Responses to Exogenous cis-3-Hexenyl Exposure

The exposure of plants to exogenous green leaf volatiles, particularly cis-3-hexenyl acetate, can elicit a range of significant phytophysiological responses. These responses are not uniform across the plant kingdom; instead, they are often species-specific and can involve trade-offs between growth and defense. thefrostlab.com

When a plant perceives GLVs from a damaged neighbor, it can reallocate resources to bolster its defenses, which may come at the cost of growth and reproduction. thefrostlab.com A field study involving lima bean (Phaseolus lunatus) and pepper (Capsicum annuum) plants exposed to a persistent low dose of cis-3-hexenyl acetate revealed markedly different outcomes. The treated pepper plants were shorter, had less aboveground and belowground biomass, and produced fewer flowers and fruits compared to control plants. thefrostlab.com This suggests that for pepper plants, the perception of a damage cue triggers a costly defensive state that curtails growth and reproductive output. thefrostlab.com

Conversely, the same treatment had a different effect on lima bean plants, which grew taller and produced more leaves and flowers than their control counterparts. thefrostlab.com Furthermore, the exposed lima bean plants experienced reduced natural herbivory. thefrostlab.com However, this did not come without a trade-off, as the cyanogenic potential, a direct defense mechanism, was lower in the young leaves of the exposed lima bean plants, indicating a complex reallocation of resources. thefrostlab.com

The metabolic response to GLV exposure is foundational to these physiological changes. Upon uptake, compounds like cis-3-hexenyl acetate are rapidly metabolized. oup.com In Arabidopsis, for example, cis-3-hexenyl acetate is quickly hydrolyzed to (Z)-3-hexenol. oup.com This conversion is a critical step in regulating the specific activities of these compounds. oup.com Furthermore, exposure to cis-3-hexenyl acetate can lead to elevated levels of defense-related phytohormones, such as jasmonic acid, which is a key regulator of defenses against chewing insects. nih.govfrontiersin.org The simultaneous exposure to multiple volatiles, such as cis-3-hexenyl acetate and the aromatic compound indole, can have additive effects, further enhancing defensive signaling pathways. frontiersin.org

Plant SpeciesCompoundPhysiological ResponseResearch Summary
Pepper (Capsicum annuum) cis-3-Hexenyl acetateReduced height, biomass (above and belowground), and flower and fruit production. thefrostlab.comExposure to the GLV incurred significant growth and reproductive costs, suggesting a trade-off favoring a defensive state. thefrostlab.com
Lima Bean (Phaseolus lunatus) cis-3-Hexenyl acetateIncreased height, leaf count, and flower production; reduced natural herbivory. thefrostlab.comThe GLV appeared to stimulate growth and certain defenses, though a trade-off was observed with lower cyanogenic potential in young leaves. thefrostlab.com
Hybrid Poplar (Populus sp.) cis-3-Hexenyl acetateIncreased concentrations of jasmonic acid and linolenic acid following herbivory. nih.govThe GLV primed the plant's hormonal defense pathways for a stronger response to attack. nih.gov
Arabidopsis thaliana cis-3-Hexenyl acetateRapid uptake and hydrolysis of cis-3-hexenyl acetate into (Z)-3-hexenol. oup.comDemonstrates a conserved metabolic pathway for processing GLV signals within plant tissues. oup.com

Analytical Methodologies for Characterization and Detection of Cis 3 Hexenyl Levulinate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating cis-3-Hexenyl levulinate from complex mixtures and quantifying its concentration. Gas chromatography is the principal technique used for this volatile ester.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. researchgate.net

In a typical GC-MS analysis, the sample containing this compound is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs as different compounds in the sample interact differently with this stationary phase, causing them to travel through the column at different speeds.

As the separated components, including this compound, exit the column, they enter the mass spectrometer. Here, they are bombarded with electrons (typically at 70 eV in Electron Ionization mode), which causes them to fragment into charged ions in a predictable pattern. hmdb.ca The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum. This spectrum serves as a chemical "fingerprint," allowing for the definitive identification of the compound by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.gov GC-MS is not only used for identification but also for quantifying the compound in complex volatile profiles of food and fragrance products. dp.tech

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and robust technique for quantifying volatile organic compounds. While GC-MS is superior for identification, GC-FID is often favored for routine quantification due to its high sensitivity, reliability, and wide linear range. nih.gov

The separation process in GC-FID is identical to that in GC-MS. However, as the compounds elute from the column, they are passed through a hydrogen-air flame. The combustion of organic compounds like this compound produces ions, which are collected by an electrode. This generates an electrical current that is proportional to the amount of the compound being burned.

To quantify this compound, a standard solution of the pure compound at a known concentration is first analyzed to determine its retention time (the time it takes to travel through the column) and response factor. nih.gov The sample of interest is then analyzed under the same conditions. The area under the peak corresponding to the retention time of this compound is measured, and from this, its concentration in the original sample can be accurately calculated. nih.gov This method is widely used in the flavor and fragrance industry for quality control to ensure that the concentration of the ester meets specifications. fao.org

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the primary structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic framework and functional groups. fao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, it would show characteristic signals for the protons on the cis-double bond, the methylene (B1212753) groups of the hexenyl chain, and the methyl and methylene groups of the levulinate moiety. chemicalbook.com ¹³C NMR would complement this by showing the number and types of carbon atoms, including the carbonyl carbons of the ester and ketone groups. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands. Key signals would include a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group, and another strong band around 1715 cm⁻¹ for the C=O stretch of the ketone group. chemicalbook.com A peak around 3010 cm⁻¹ would indicate the C-H stretching of the cis-double bond (C=C-H). sigmaaldrich.cn

Technique Information Obtained for this compound Typical Spectral Regions/Shifts
¹H NMR Details on the hydrogen atom environments, including the cis-alkene protons and ester/ketone adjacent protons.Alkene protons (~5.5 ppm), -OCH₂- protons (~4.1 ppm), Ketone -CH₂- and -CH₃ protons (~2.2-2.8 ppm).
¹³C NMR Shows all unique carbon atoms, confirming the presence of 11 carbons and identifying the ester and ketone carbonyls.Ester C=O (~172 ppm), Ketone C=O (~206 ppm), Alkene carbons (~123-134 ppm).
IR Identifies key functional groups.Strong C=O (ester) stretch (~1740 cm⁻¹), Strong C=O (ketone) stretch (~1715 cm⁻¹), C=C stretch (~1655 cm⁻¹).

Electroantennography (EAG) and Single Sensillum Recording (SSR) for Bioactivity Assessment

To understand how this compound is perceived by organisms, particularly insects, electrophysiological techniques like Electroantennography (EAG) and Single Sensillum Recording (SSR) are employed. These methods measure the olfactory response of an insect's antenna to volatile compounds.

Single Sensillum Recording (SSR) is a more refined technique that measures the activity of individual olfactory sensory neurons housed within a single sensillum (a hair-like sensory organ on the antenna). wikipedia.org By inserting a fine tungsten or glass electrode into a sensillum, researchers can record the action potentials (spikes) generated by the neuron in response to a specific odor. wikipedia.orgyoutube.com This method allows for the determination of the sensitivity and selectivity of individual neurons to this compound, providing highly detailed insight into its bioactivity. researchgate.netslu.se

Chemometric Approaches for Data Analysis and Pattern Recognition

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. It is a crucial component in the analysis of data generated by instrumental techniques like GC-MS and electronic noses. nus.edu.sg

Analytical ChallengeApplicable Technique(s)Chemometric Application
Sample Classification GC-MS, Electronic NosePrincipal Component Analysis (PCA) to group samples based on aroma profiles.
Quantification GC-MS, GC-FIDLinear Regression to build calibration curves for concentration measurement.
Correlation GC-MS, Electronic Nose, Sensory DataPartial Least Squares (PLS) Regression to link specific compounds to sensory attributes.
Pattern Recognition Electronic NoseArtificial Neural Networks (ANN) to identify and classify known aroma patterns. psu.edu

Future Research Directions and Emerging Paradigms for Cis 3 Hexenyl Levulinate

Development of Novel and Highly Efficient Biocatalytic Pathways for Synthesis

The synthesis of flavor and fragrance esters via enzymatic catalysis, particularly using lipases, is a well-established green alternative to chemical methods. Research has demonstrated high yields for various levulinate esters and other cis-3-hexenyl esters using immobilized lipases. For instance, the enzymatic esterification of levulinic acid with alcohols like n-butanol has been optimized to achieve yields as high as 99% using a lipase (B570770) B from Candida antarctica (CALB). mdpi.com Similarly, the synthesis of cis-3-hexenyl acetate (B1210297) has been successfully achieved with high conversion rates using lipases in various reaction media. researchgate.net

However, specific research into the biocatalytic synthesis of cis-3-hexenyl levulinate is currently nascent. Future research must focus on developing dedicated biocatalytic pathways. This involves screening diverse lipases and esterases for their efficacy in the esterification of cis-3-hexen-1-ol (B126655) with levulinic acid. Key areas for investigation include the optimization of reaction parameters in solvent-free systems to enhance the process's green credentials. The development of immobilized enzyme systems will be crucial for catalyst reusability and cost-effectiveness, as demonstrated for other levulinate esters. mdpi.comd-nb.info

Table 1: Examples of Lipase-Catalyzed Ester Synthesis

Ester Product Alcohol Acid/Acyl Donor Biocatalyst Yield/Conversion
n-Butyl levulinate n-Butanol Levulinic Acid Immobilized Candida antarctica lipase B (CALB) 99% mdpi.com
Ethyl levulinate Ethanol Levulinic Acid Thermomyces lanuginosus lipase ~90% aidic.it
cis-3-Hexenyl acetate cis-3-Hexen-1-ol Triacetin Immobilized Rhizomucor miehei lipase ~81% researchgate.net

Future work should aim to populate a similar data table for cis-3-hexenyl levulinate, identifying optimal enzyme-substrate combinations and reaction conditions to pave the way for its industrial-scale bio-production.

Exploration of this compound in Advanced Material Science

The structural features of this compound—a flexible six-carbon chain with a double bond and a functionalized five-carbon keto-ester group—suggest its potential utility in material science. Levulinate esters are recognized as valuable bio-based plasticizers and fuel additives. nih.govmdpi.com The double bond in the hexenyl moiety offers a site for polymerization, suggesting that this compound could serve as a novel monomer for creating new biopolymers. These polymers could possess unique properties, combining the potential for biodegradability conferred by the ester linkage with specific thermal or mechanical characteristics derived from the levulinate side chain.

Future research should systematically investigate the synthesis of polymers from this compound and characterize their properties. Furthermore, its application as a functional additive in existing polymer matrices, such as polylactic acid (PLA), could be explored to modify properties like flexibility and thermal stability. thegoodscentscompany.com Another avenue of research is its use in controlled-release fragrance systems, where the molecule could be incorporated into a material scaffold and released over time, leveraging its expected "green" aroma profile.

Integration of this compound Production into Integrated Biorefinery Concepts

A true bio-based economy relies on integrated biorefineries that convert biomass into a spectrum of value-added products. The production of this compound is an ideal candidate for such a system, as its precursors can be derived from different biomass streams. Levulinic acid is a well-known product of the acid-catalyzed hydrolysis of C6 sugars from lignocellulosic biomass, such as wood or agricultural residues. mdpi.comqmul.ac.ukunibo.it In parallel, cis-3-hexen-1-ol is a primary component of green leaf volatiles, which can be produced from the enzymatic processing of fresh green biomass (e.g., grasses, leaves) in a "green biorefinery" concept. researchgate.netgoogle.com

A future research paradigm involves designing and modeling an integrated biorefinery that co-locates these two processes. One stream would process lignocellulose to produce levulinic acid, while a second stream would utilize fresh biomass to generate cis-3-hexen-1-ol. The outputs of these streams would then be combined in a final biocatalytic esterification step to produce this compound. Such a concept maximizes atom economy and valorizes multiple types of biomass feedstock. Techno-economic and life-cycle analyses of these hypothetical integrated biorefineries will be essential to evaluate their feasibility and environmental benefits compared to conventional chemical production routes. researchgate.netscispace.com

Deeper Elucidation of Molecular Mechanisms in Chemoecological Signaling

Green leaf volatiles are crucial signaling molecules in plant-insect and plant-plant interactions. Esters like cis-3-hexenyl acetate are known to act as herbivore-induced plant volatiles (HIPVs) that can prime defenses in neighboring plants and attract natural enemies of herbivores. nih.govmdpi.comnih.gov Studies on tomato plants have shown that different cis-3-hexenyl esters, such as the propionate (B1217596) and butyrate (B1204436) derivatives, can induce defense responses like stomatal closure, indicating that the acyl moiety significantly influences the biological activity. nih.gov

A significant knowledge gap exists regarding the chemoecological role of this compound. The larger and more functionalized levulinate group, compared to a simple acetate, could dramatically alter its interaction with plant and insect receptors. Future research should focus on behavioral assays with insects to determine if this compound acts as an attractant or repellent. Furthermore, exposing plants to this volatile and monitoring for defense priming, phytohormone induction, and gene expression changes would reveal its function in plant-plant communication. Comparing its effects directly with cis-3-hexenyl acetate would elucidate the specific role of the levulinate moiety in modulating the signal.

Table 2: Known Chemoecological Effects of cis-3-Hexenyl Esters

Compound Organism Observed Effect
cis-3-Hexenyl acetate Hybrid Poplar Primed defense genes and release of terpene volatiles upon herbivory. nih.gov
cis-3-Hexenyl acetate Lima Bean Reduced natural herbivory in field experiments. thefrostlab.com
cis-3-Hexenyl butyrate Tomato Induced stomatal closure and enhanced resistance to Pseudomonas syringae. nih.gov

Computational Chemistry and Modeling for Structure-Function Relationship Prediction

Computational methods are powerful tools for predicting the biological activity of molecules and understanding their interactions with protein receptors. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide insights into how a molecule like this compound might be perceived by an organism. open.ac.uk For instance, studies on insect odorant-binding proteins (OBPs) have shown that these proteins can be highly selective, binding to a specific ester like cis-3-hexenyl benzoate (B1203000) but not its alcohol or acid precursors, highlighting the importance of the complete molecular structure. scienceopen.com

Future research should apply these computational approaches to this compound. Molecular docking simulations could be used to model the binding of this compound to known insect OBPs or putative plant receptors. By comparing its predicted binding affinity and conformation to those of known active molecules like cis-3-hexenyl acetate, researchers could generate testable hypotheses about its potential as a semiochemical. Such studies could guide and prioritize subsequent empirical testing in behavioral and physiological assays, accelerating the discovery of its biological function.

Multi-omics Approaches in Understanding Plant Responses to GLVs

The response of plants to volatile signals is a complex process involving widespread changes in gene expression, protein activity, and metabolism. Multi-omics approaches, which integrate transcriptomics, proteomics, and metabolomics, are essential for capturing a holistic view of these responses. nih.govnih.govrsc.org Studies on Arabidopsis and other plants have shown that exposure to GLVs like cis-3-hexenal (B147320) and cis-3-hexenyl acetate leads to significant transcriptional reprogramming, affecting pathways related to defense, signaling, and stress responses. nih.govnih.gov

Currently, no multi-omics data exists for plant responses to this compound. A crucial future direction is to conduct experiments where plants are exposed to this novel ester. Subsequent analysis using RNA-sequencing (transcriptomics) and mass spectrometry-based metabolomics would reveal which genes and metabolic pathways are perturbed. Key questions to address include: Does this compound trigger the canonical jasmonic acid and salicylic (B10762653) acid defense pathways like other GLVs? researchgate.net Or does the levulinate moiety lead to a unique response, perhaps by being metabolized into other signaling compounds? Integrated analysis of these datasets will be vital to understanding its specific mode of action and placing it within the broader network of plant chemical communication.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying cis-3-hexenyl levulinate in complex mixtures?

Gas chromatography (GC) paired with mass spectrometry (MS) is the primary method for identification, leveraging retention indices (e.g., 1365 for cis-3-hexenyl esters) and fragmentation patterns . For quantification, HPLC with UV detection at 210–220 nm is suitable due to the ester’s conjugated structure. Standard calibration curves using synthetic this compound are essential to ensure accuracy, as co-elution with structurally similar esters (e.g., cis-3-hexenyl acetate) may occur .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s flammability (H226) and eye irritation risks (H319) necessitate strict adherence to OSHA guidelines:

  • Use explosion-proof equipment and static-safe containers.
  • Employ fume hoods for synthesis or dilution steps.
  • Wear nitrile gloves and sealed goggles to prevent dermal/ocular exposure . Contradictions in toxicity data (e.g., absence of PBT/vPvB classification vs. limited ecotoxicity studies) highlight the need for conservative waste disposal via incineration.

Q. How can researchers optimize synthesis yields of this compound from levulinic acid and cis-3-hexenol?

Acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux achieves ~70–80% yield. Key parameters:

  • Molar ratio of 1:1.2 (levulinic acid:cis-3-hexenol) to drive equilibrium.
  • Azeotropic removal of water using toluene or molecular sieves.
  • Reaction temperature of 80–90°C for 6–8 hours . Note: Competing side reactions (e.g., isomerization of cis-3-hexenol) may reduce purity, requiring fractional distillation for refinement.

Advanced Research Questions

Q. What catalytic systems improve the enantioselectivity of this compound synthesis?

Lipase-based biocatalysts (e.g., Candida antarctica Lipase B) in non-polar solvents (hexane) enable >90% enantiomeric excess (ee) under mild conditions (30–40°C, 24–48 hrs). Immobilized enzymes on mesoporous silica enhance reusability (5+ cycles with <10% activity loss) . Challenges include substrate inhibition at high alcohol concentrations (>2 M), necessitating fed-batch approaches.

Q. How do stereochemical variations in the hexenyl moiety affect the compound’s flavor-release properties?

this compound’s “green-fruity” odor profile is highly stereospecific. Comparative studies with trans isomers show:

  • cis-configuration enhances volatility (lower boiling point) and receptor binding affinity.
  • Odor detection thresholds for the cis form are 0.8 ppb vs. 12 ppb for trans, as shown in GC-olfactometry trials . Molecular dynamics simulations suggest cis-conformation aligns better with OR1A1 olfactory receptors, explaining its dominance in flavor applications.

Q. What strategies resolve contradictions in reported kinetic data for this compound degradation under acidic conditions?

Discrepancies in degradation rates (e.g., t½ = 12–48 hrs at pH 3) arise from solvent polarity and counterion effects. Mitigation approaches:

  • Use buffered aqueous systems (pH 4–6) to stabilize the ester.
  • Avoid protic solvents like methanol, which accelerate hydrolysis.
  • Apply Arrhenius modeling to extrapolate shelf-life data across temperatures .

Methodological Considerations for Data Reporting

Q. How should researchers structure experimental data to ensure reproducibility in ester synthesis studies?

Follow IUPAC guidelines for reporting:

  • Materials: Specify purity of levulinic acid (≥98%), cis-3-hexenol source (natural vs. synthetic), and catalyst grade.
  • Apparatus: Detail GC column type (e.g., DB-Wax for polar esters) and MS ionization parameters.
  • Data: Include NMR spectra (¹H/¹³C) with peak assignments and chromatograms highlighting resolution from impurities .

Q. What computational tools predict this compound’s partition coefficients (LogP) and environmental fate?

EPI Suite’s KOWWIN module estimates LogP = 2.8 ± 0.3, indicating moderate hydrophobicity. MDL QSAR models predict rapid aerobic biodegradation (BIOWIN 3 = 0.75), but validate experimentally via OECD 301D tests .

Contradictions and Knowledge Gaps

  • Synthesis Scalability: Lab-scale yields (>80%) drop to ~60% in pilot reactors due to heat transfer inefficiencies .
  • Ecotoxicity Data: Limited studies on aquatic toxicity (e.g., Daphnia magna LC₅₀) require urgent attention for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.